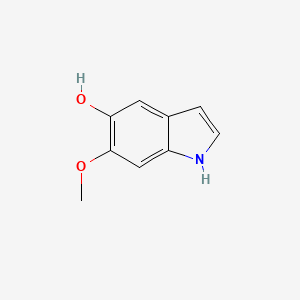

6-methoxy-1H-indol-5-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARGPVIAOAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178496 | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-83-8 | |

| Record name | 6-Methoxy-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-1H-indol-5-ol: A Technical Guide to a Promising Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities and mechanisms of action of 6-methoxy-1H-indol-5-ol. While direct experimental data on this specific molecule is limited, this document synthesizes the wealth of information available on its close structural analogs and derivatives to build a strong case for its potential as a valuable scaffold in drug discovery. The primary focus is on its promising applications in oncology, particularly in the inhibition of protein kinases and tubulin polymerization, as well as its potential role in modulating the serotonergic system. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental designs and providing detailed protocols for future investigations.

Introduction: The Indole Nucleus and the Significance of Methoxy Substitution

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. The introduction of a methoxy group to the indole ring, as seen in 6-methoxy-1H-indol-5-ol, is a common strategy to enhance biological activity and modulate pharmacokinetic properties. Methoxy substituents are known to increase the electron-donating nature of the aromatic system, which can influence binding to biological targets and alter the molecule's metabolic stability.

This guide will explore the therapeutic potential of 6-methoxy-1H-indol-5-ol by examining the established activities of its derivatives, thereby creating a roadmap for the systematic investigation of this specific compound.

Unveiling the Anticancer Potential

Derivatives of the 6-methoxy-1H-indol-5-ol scaffold have demonstrated significant promise in the field of oncology, primarily through two distinct mechanisms of action: kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition: Targeting Oncogenic Signaling

A key area of interest for indol-5-ol derivatives is the inhibition of the BCR-ABL kinase, a critical driver in chronic myeloid leukemia (CML). Notably, derivatives have shown potency against the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors. For instance, an indol-5-ol derivative, compound 13 (NTW-3475), has demonstrated an IC50 of 0.1 µM against the T315I mutant of BCR-ABL[1]. This suggests that the indol-5-ol core can be a valuable starting point for the design of novel inhibitors capable of overcoming drug resistance in cancer.

The proposed mechanism of action involves the indole scaffold acting as a hinge-binding motif, a common feature in many kinase inhibitors. The hydroxyl and methoxy groups can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase, leading to its inhibition and the subsequent downregulation of oncogenic signaling pathways.

Proposed Signaling Pathway: Inhibition of BCR-ABL

Caption: Proposed mechanism of BCR-ABL inhibition by 6-methoxy-1H-indol-5-ol derivatives.

Disruption of Microtubule Dynamics

Another promising anticancer strategy for derivatives of this scaffold is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed as tubulin polymerization inhibitors[2][3]. One such compound, 3g, was found to induce G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells and demonstrated in vivo antitumor activity[2][3].

The mechanism is believed to involve the binding of the indole derivative to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, cell death.

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Exploring the Potential in Neuroscience: The Serotonin Connection

The indole structure is famously the core of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives interact with the serotonergic system. While a commercial source has conflated 6-methoxy-1H-indol-5-ol with 5-hydroxytryptophan (5-HTP), this is chemically inaccurate[4]. 5-HTP is the direct precursor to serotonin and has a different structure.

However, the potential for 6-methoxy-1H-indol-5-ol and its derivatives to interact with serotonin receptors remains a strong possibility. For example, 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines, which bear a structural resemblance, have been found to be potent serotonin agonists, with a methoxy group at the 6-position enhancing activity. Serotonin receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.

Further investigation is warranted to determine if 6-methoxy-1H-indol-5-ol or its derivatives can act as agonists or antagonists at specific serotonin receptor subtypes.

Logical Relationship: Serotonin Synthesis and Potential Interaction

Caption: The serotonin synthesis pathway and the hypothesized interaction point for 6-methoxy-1H-indol-5-ol.

Recommended Experimental Protocols

To systematically evaluate the biological activity of 6-methoxy-1H-indol-5-ol, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Synthesis of 6-methoxy-1H-indol-5-ol

In Vitro Assays

Table 1: Proposed In Vitro Screening Cascade

| Assay Type | Objective | Methodology | Key Parameters |

| Antiproliferative | To assess general cytotoxicity against cancer cells. | MTT or CellTiter-Glo assay on a panel of cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer). | IC50 (half-maximal inhibitory concentration) |

| Kinase Inhibition | To determine inhibitory activity against a panel of kinases. | In vitro kinase assay using recombinant kinases and a fluorescent or luminescent readout. | IC50 for specific kinases (e.g., BCR-ABL, Src family kinases) |

| Tubulin Polymerization | To evaluate the effect on microtubule formation. | Spectrophotometric assay measuring the increase in absorbance at 340 nm upon tubulin polymerization. | IC50 for inhibition of polymerization |

| Serotonin Receptor Binding | To identify potential interactions with serotonin receptors. | Radioligand binding assays using cell membranes expressing specific 5-HT receptor subtypes. | Ki (inhibitory constant) |

| Anti-inflammatory | To assess the potential to reduce inflammatory responses. | Griess assay to measure nitric oxide production in LPS-stimulated macrophages. | IC50 for NO inhibition |

Detailed Protocol: Antiproliferative MTT Assay

This protocol is adapted for the initial screening of 6-methoxy-1H-indol-5-ol.

-

Cell Culture: Culture human cancer cell lines (e.g., K562, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 6-methoxy-1H-indol-5-ol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

6-methoxy-1H-indol-5-ol represents a molecule of significant interest at the crossroads of oncology and neuroscience. Based on the robust biological activities of its close derivatives, it is reasonable to hypothesize that this compound possesses therapeutic potential. The most promising avenues for investigation are its role as a kinase inhibitor, a tubulin polymerization inhibitor, and a modulator of the serotonergic system.

The lack of direct experimental data on 6-methoxy-1H-indol-5-ol presents a clear opportunity for novel research. The experimental workflows and protocols outlined in this guide provide a solid foundation for initiating such studies. A systematic evaluation, beginning with synthesis and in vitro screening, followed by more detailed mechanistic studies and eventual in vivo validation, will be crucial in unlocking the full therapeutic potential of this promising indole scaffold.

References

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Molecules, 30(23), 4538. Retrieved January 25, 2026, from [Link]

-

Payyaula, N., et al. (2026). Synthesis and Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. International Journal of Pharmaceutical Sciences, 4(1), 2818-2827. Retrieved January 25, 2026, from [Link]

-

Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). PubMed. Retrieved January 25, 2026, from [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2020). International Journal of Molecular Sciences, 22(1), 181. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

A Guide to the Spectroscopic Characterization of 6-methoxy-1H-indol-5-ol

This technical guide provides a detailed analysis of the expected spectroscopic data for 6-methoxy-1H-indol-5-ol, a significant indole derivative. Given the limited availability of direct experimental spectra for this specific isomer, this document leverages established spectroscopic principles and comparative data from closely related analogs to offer a comprehensive theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel and known chemical entities.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of functional groups, such as methoxy and hydroxyl moieties, on the indole ring system dramatically influences the molecule's physicochemical properties and biological activity. 6-methoxy-1H-indol-5-ol is an isomer of compounds with known biological relevance, making its unambiguous identification crucial for research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the primary tools for such structural determination.

Molecular Structure and Key Features

Understanding the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of 6-methoxy-1H-indol-5-ol, with its unique arrangement of a methoxy and a hydroxyl group on the benzene portion of the indole ring, dictates the electronic environment of each atom and the vibrational modes of its bonds.

Figure 1: Structure of 6-methoxy-1H-indol-5-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 6-methoxy-1H-indol-5-ol is predicted to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the aromaticity of the indole ring.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H-1 (NH) | ~10.5 - 11.5 | br s | - | Chemical shift is solvent-dependent and concentration-dependent. |

| H-2 | ~7.0 - 7.2 | t | ~2.5-3.0 | Coupling to H-3 and H-1. |

| H-3 | ~6.3 - 6.5 | t | ~2.5-3.0 | Coupling to H-2 and H-1. |

| H-4 | ~6.8 - 7.0 | s | - | Aromatic proton adjacent to the hydroxyl group. |

| H-7 | ~6.6 - 6.8 | s | - | Aromatic proton adjacent to the methoxy group. |

| OH | ~8.5 - 9.5 | br s | - | Chemical shift is highly dependent on solvent, temperature, and concentration. |

| OCH₃ | ~3.8 - 4.0 | s | - | Singlet for the three equivalent methyl protons. |

Causality Behind Predictions:

-

The N-H proton (H-1) is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding.

-

The protons on the pyrrole ring (H-2 and H-3) will appear in the aromatic region, with their characteristic coupling constant.

-

The aromatic protons (H-4 and H-7) are singlets due to the substitution pattern, which eliminates ortho and meta couplings. Their upfield shift compared to benzene is due to the electron-donating nature of the fused pyrrole ring and the substituents.

-

The hydroxyl proton (OH) signal will be broad and its position variable.

-

The methoxy protons (OCH₃) will present as a sharp singlet, a characteristic feature for this group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Longer acquisition times are typically required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~122 - 125 | |

| C-3 | ~102 - 105 | |

| C-3a | ~128 - 131 | Quaternary carbon at the ring junction. |

| C-4 | ~110 - 113 | |

| C-5 | ~145 - 148 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-6 | ~140 - 143 | Carbon bearing the methoxy group, deshielded. |

| C-7 | ~100 - 103 | |

| C-7a | ~135 - 138 | Quaternary carbon at the ring junction. |

| OCH₃ | ~55 - 58 |

Expert Insights on ¹³C Chemical Shifts: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbons directly attached to the oxygen atoms (C-5 and C-6) are expected to be the most downfield in the aromatic region due to the deshielding effect of the electronegative oxygen atoms. The methoxy carbon will appear in the typical aliphatic region for such groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3400 - 3500 | O-H stretch (free) | Sharp, Medium | May be observed in dilute, non-polar solutions. |

| ~3200 - 3400 | O-H stretch (H-bonded) | Broad, Strong | Characteristic of intermolecular hydrogen bonding in the solid state. |

| ~3300 - 3400 | N-H stretch | Medium | Overlaps with the O-H stretch. |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak | |

| ~2950 - 2850 | Aliphatic C-H stretch | Medium-Weak | From the methoxy group. |

| ~1620 - 1580 | C=C aromatic stretch | Medium-Strong | |

| ~1260 - 1200 | C-O stretch (aryl ether) | Strong | Characteristic of the methoxy group. |

| ~1200 - 1150 | C-O stretch (phenol) | Strong |

Interpretation of IR Data: The IR spectrum will be dominated by a broad O-H stretching band, indicative of the hydroxyl group and likely extensive hydrogen bonding. The N-H stretch of the indole ring will also be present in this region. The presence of the methoxy group will be confirmed by the C-H stretching in the aliphatic region and the strong C-O stretching in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry (EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data:

| m/z | Ion | Notes |

| 163 | [M]⁺ | Molecular ion peak. |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 120 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

Fragmentation Pathway Visualization:

Figure 2: Predicted key fragmentation pathway for 6-methoxy-1H-indol-5-ol in EI-MS.

Trustworthiness of MS Data: The molecular ion peak at m/z 163 would be a strong indicator of the compound's identity. The fragmentation pattern, particularly the initial loss of a methyl group from the methoxy ether, is a characteristic and reliable fragmentation pathway for such compounds, providing further structural confirmation.

Conclusion

The spectroscopic characterization of 6-methoxy-1H-indol-5-ol, while currently reliant on theoretical prediction and analogy to its isomers, can be approached with a high degree of confidence. The combination of ¹H and ¹³C NMR, IR, and MS provides a complementary and self-validating system for structural elucidation. The predicted data presented in this guide serves as a robust framework for researchers to identify and characterize this important indole derivative. As experimental data becomes available, it will be invaluable to compare it against these predictions to further refine our understanding of the structure-property relationships in this class of molecules.

References

- Spectroscopic data for related indole derivatives can be found in public databases such as PubChem and the Spectral D

- General principles of spectroscopic interpretation are detailed in standard organic chemistry textbooks and specialized spectroscopy liter

An In-depth Technical Guide to the Solubility of 6-methoxy-1H-indol-5-ol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

6-methoxy-1H-indol-5-ol (CAS: 2380-83-8) is a substituted indole derivative of significant interest in medicinal chemistry and drug development, in part due to its structural relation to key signaling molecules.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in biological assays, its formulation potential, and its purification strategy. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers in pharmacology and process chemistry.

This guide addresses the notable absence of comprehensive, publicly available experimental data on the solubility of 6-methoxy-1H-indol-5-ol. In lieu of a simple data repository, this document provides a robust framework for predicting and experimentally determining its solubility. We will dissect the molecule's structural attributes to forecast its behavior, present a theoretical model for solvent selection, and provide a detailed, field-proven protocol for accurate solubility measurement. This approach empowers researchers to make informed decisions and generate reliable, application-specific solubility data.

Section 1: Physicochemical Characterization and Predicted Solubility Profile

To understand the solubility of 6-methoxy-1H-indol-5-ol, we must first analyze its molecular structure. The molecule's behavior is governed by the interplay of its polar and non-polar features.

1.1. Molecular Structure Analysis

-

Core Structure: 1H-Indole ring system. This bicyclic aromatic structure has a significant non-polar character.

-

Key Functional Groups:

-

Hydroxyl Group (-OH) at position 5: This is a highly polar group that can act as both a hydrogen bond donor and acceptor. It is a primary driver of solubility in polar, protic solvents.[2]

-

Methoxy Group (-OCH₃) at position 6: The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.[2]

-

Indole Amine (-NH) at position 1: This secondary amine is a hydrogen bond donor and contributes significantly to the molecule's polarity.[2]

-

The presence of three distinct polar, hydrogen-bonding sites (-OH, -NH, -OCH₃) suggests that 6-methoxy-1H-indol-5-ol is a predominantly polar molecule. Its solubility will be highest in solvents that can effectively engage in hydrogen bonding and solvate these polar groups.[3]

Table 1: Key Physicochemical Properties of 6-methoxy-1H-indol-5-ol

| Property | Value | Source |

| CAS Number | 2380-83-8 | [4] |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| Structure | Indole ring with a hydroxyl group at C5 and a methoxy group at C6 | - |

| Predicted Polarity | High, due to -OH, -NH, and -OCH₃ functional groups | Inferred from structure |

1.2. Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can predict the solubility of 6-methoxy-1H-indol-5-ol in common classes of organic solvents.

Table 2: Predicted Qualitative Solubility of 6-methoxy-1H-indol-5-ol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Solvents can act as both hydrogen bond donors and acceptors, effectively solvating the -OH, -NH, and -OCH₃ groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Solvents are polar and can accept hydrogen bonds from the solute's -OH and -NH groups, but cannot donate them. Strong dipole-dipole interactions are expected. |

| Low-Polarity Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF's cyclic structure and oxygen atom allow for some polarity and hydrogen bond acceptance. Diethyl ether is significantly less polar. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low | While slightly polar, these solvents are poor hydrogen bonders and are unlikely to effectively solvate the highly polar functional groups. |

| Non-Polar Aromatic | Toluene, Benzene | Very Low | The non-polar nature of these solvents is incompatible with the polar, hydrogen-bonding character of the solute. |

| Non-Polar Aliphatic | Hexanes, Heptane | Insoluble | Van der Waals forces are insufficient to overcome the strong intermolecular hydrogen bonds between the solute molecules. |

Section 2: Theoretical Framework for Solubility Prediction - Hansen Solubility Parameters (HSP)

For a more quantitative prediction and rational solvent selection, the Hansen Solubility Parameters (HSP) provide a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5]

The core principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.

Hansen Parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

While the specific HSP values for 6-methoxy-1H-indol-5-ol have not been experimentally determined, they can be estimated using group contribution methods. Given its structure, it is expected to have high δP and very high δH values. A successful solvent will have similarly high δP and δH parameters.

Caption: Hansen Space concept for predicting solubility.

Section 3: Standard Protocol for Experimental Solubility Determination

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] It is a reliable technique that measures the concentration of a solute in a saturated solution at a specific temperature.

3.1. Materials and Equipment

-

6-methoxy-1H-indol-5-ol (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 6-methoxy-1H-indol-5-ol to a vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturate with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of 6-methoxy-1H-indol-5-ol.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask method.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-methoxy-1H-indol-5-ol is not widely available, precautions should be based on related indole compounds. Substituted indoles should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Conclusion

The solubility of 6-methoxy-1H-indol-5-ol is a critical parameter for its effective use in research and development. While direct experimental data is sparse, a robust understanding of its physicochemical properties allows for strong qualitative predictions. The molecule's high polarity and hydrogen bonding capacity suggest excellent solubility in polar protic solvents like methanol and DMSO, and poor solubility in non-polar solvents like hexanes. For precise, quantitative data, this guide provides a detailed protocol for the universally accepted shake-flask method. By combining theoretical prediction with rigorous experimental verification, researchers can confidently determine the solubility of 6-methoxy-1H-indol-5-ol in any solvent system relevant to their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127089, 5-Methoxy-1H-indol-6-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441049, 5-Methoxy-1H-indol-6-yl beta-D-glucopyranosiduronic acid. Retrieved from [Link]

- Li, H., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2023). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Request PDF. Retrieved from [Link]

-

University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ECHA. (n.d.). Substance Information - 1H-indol-6-ol. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2014). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Scilight Press. (2023). Machine Learning Study Based on Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2008). Homolytic dissociation in hydrogen-bonding liquids: Energetics of the phenol O-H bond in methanol and the water O-H bond in water. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Science. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

MDPI. (2017). Interfacial Hydrogen Bonds and Their Influence Mechanism on Increasing the Thermal Stability of Nano-SiO2-Modified Meta-Aramid Fibres. Retrieved from [Link]

-

MDPI. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

-

RMIT Open Press. (n.d.). Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

Reddit. (n.d.). Hydrogen bonding and polarity?. Retrieved from [Link]

Sources

- 1. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]

- 2. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 3. chem.ws [chem.ws]

- 4. biosynth.com [biosynth.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Potential Therapeutic Targets of 6-methoxy-1H-indol-5-ol: A Hypothesis-Driven Approach for Drug Discovery

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. This technical guide delves into the untapped therapeutic potential of a specific, yet under-investigated, indole derivative: 6-methoxy-1H-indol-5-ol. While direct research on this molecule is nascent, its structural features, particularly the indole-5-ol core, suggest compelling hypotheses for its utility against critical targets in oncology and neurodegeneration. This document provides a framework for researchers and drug development professionals to explore these possibilities, grounded in the established activities of analogous compounds. We present evidence-based rationales for three high-potential therapeutic targets: the drug-resistant T315I mutant of BCR-ABL kinase, the microtubule protein tubulin, and the neuro-enzyme Monoamine Oxidase B (MAO-B). For each potential target, we elucidate the mechanism of action and provide detailed, field-proven experimental protocols to rigorously validate these hypotheses. This guide is intended not as a definitive statement of activity, but as a scientifically-grounded roadmap for initiating a comprehensive investigation into the therapeutic promise of 6-methoxy-1H-indol-5-ol.

Introduction: The Indole Scaffold and the Untapped Potential of 6-methoxy-1H-indol-5-ol

The indole ring system is a "privileged scaffold" in drug discovery, a core structure that is capable of binding to multiple, diverse biological targets. This versatility has led to the development of indole-containing drugs for a wide array of diseases, including cancer, migraines, and psychiatric disorders.[1][2] The specific substitution pattern on the indole ring dictates its pharmacological profile. The molecule 6-methoxy-1H-indol-5-ol possesses a hydroxyl group at the 5-position and a methoxy group at the 6-position, a combination that suggests specific intermolecular interactions may be favored.

Notably, the broader class of "indol-5-ol derivatives" has demonstrated potent inhibitory activity against the T315I "gatekeeper" mutant of the BCR-ABL kinase, a notoriously difficult-to-treat driver of Chronic Myeloid Leukemia (CML).[3] Furthermore, the indole core is a well-established pharmacophore for inhibitors of tubulin polymerization and for modulators of enzymes such as Monoamine Oxidase B (MAO-B).[4][5]

This guide will, therefore, explore the following potential therapeutic targets for 6-methoxy-1H-indol-5-ol, providing the scientific rationale and detailed methodologies for their investigation.

Potential Target 1: BCR-ABL Kinase (T315I Mutant)

Scientific Rationale & Causality

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion oncoprotein, a tyrosine kinase that promotes uncontrolled cell proliferation.[6][7] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, their efficacy is often compromised by the emergence of resistance mutations in the ABL kinase domain.[8] The most challenging of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at the "gatekeeper" position of the ATP-binding pocket.[9] This substitution both sterically hinders the binding of many TKIs and eliminates a critical hydrogen bond interaction.[3][9]

The compelling rationale for investigating 6-methoxy-1H-indol-5-ol as a T315I BCR-ABL inhibitor stems from published data showing that "indol-5-ol derivatives" can overcome this resistance, with one such derivative exhibiting an IC50 of 0.1 µM against the mutant kinase.[3] It is hypothesized that the indole-5-ol moiety can form alternative hydrogen bonds or favorable interactions within the mutated active site, compensating for the loss of the Thr315 interaction. The 6-methoxy group may further enhance binding by occupying a nearby hydrophobic pocket.

Signaling Pathway Visualization

Caption: Workflow for an in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Turbidity-Based Tubulin Polymerization Assay

This protocol measures the effect of 6-methoxy-1H-indol-5-ol on tubulin polymerization by monitoring the increase in light scattering (turbidity) as microtubules form. [10]

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized, >99% pure bovine brain tubulin (e.g., Cytoskeleton, Inc.) to 10 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP. Keep on ice at all times.

-

G-PEM Buffer with GTP: Prepare a working stock of G-PEM buffer containing 1 mM GTP.

-

Test Compound: Prepare a 10 mM stock of 6-methoxy-1H-indol-5-ol in 100% DMSO. Create a serial dilution series in G-PEM buffer.

-

Controls: Prepare a dilution series of a known polymerization inhibitor (e.g., Nocodazole or Colchicine) as a positive control and a polymerization enhancer (e.g., Paclitaxel) as a different type of control. Use DMSO/buffer as a negative control.

-

-

Assay Procedure (96-well, clear bottom plate):

-

Pre-warm a spectrophotometer plate reader to 37°C.

-

On ice, prepare the final reaction mixtures. In each well, add the test compound or control dilutions.

-

Initiate the reaction by adding the cold tubulin solution to a final concentration of 3 mg/mL. The final volume should be 100 µL. Mix gently by pipetting.

-

Immediately place the plate in the pre-warmed plate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

For each concentration, plot absorbance (OD 340 nm) versus time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization for each curve (the steepest slope of the linear growth phase).

-

Normalize the Vmax values, setting the negative control (DMSO) as 100% polymerization.

-

Plot the percent inhibition of Vmax versus the log concentration of 6-methoxy-1H-indol-5-ol.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Potential Target 3: Monoamine Oxidase B (MAO-B)

Scientific Rationale & Causality

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of neurotransmitters, most notably dopamine. [4]Elevated MAO-B activity is implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease, as it leads to reduced dopamine levels and increased oxidative stress from the by-product hydrogen peroxide. Selective MAO-B inhibitors are an established therapeutic strategy to alleviate these effects. The indole nucleus is a known scaffold for MAO inhibitors, with different substitution patterns conferring selectivity for the MAO-A or MAO-B isoforms. [11][12] The investigation of 6-methoxy-1H-indol-5-ol as a MAO-B inhibitor is a rational line of inquiry based on established structure-activity relationships within this class of compounds. [4]The specific electronics and sterics of the 5-hydroxy and 6-methoxy groups could favor binding to the active site of MAO-B over MAO-A, potentially leading to a selective and therapeutically relevant inhibitor.

Assay Principle Visualization

Caption: Principle of a fluorometric MAO-B activity assay.

Experimental Protocol: Fluorometric MAO-B Activity Assay

This protocol uses a commercial kit format (e.g., Sigma-Aldrich, MAK136; Abcam, ab109912) to measure MAO-B activity. [13]The enzyme oxidizes its substrate, producing H₂O₂, which in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent signal.

-

Reagent Preparation:

-

Sample: Use either recombinant human MAO-B or tissue homogenates (e.g., brain mitochondria) as the enzyme source.

-

Assay Buffer: Use the buffer provided in the kit.

-

Substrate: The kit typically provides a substrate like p-tyramine, which is recognized by both MAO-A and MAO-B. * Selective Inhibitors: To measure MAO-B activity specifically, use Clorgyline (a selective MAO-A inhibitor) to block any contaminating MAO-A activity. Use Pargyline (a selective MAO-B inhibitor) as a positive control for inhibition.

-

Test Compound: Prepare a 10 mM stock of 6-methoxy-1H-indol-5-ol in 100% DMSO. Create a serial dilution series in Assay Buffer.

-

-

Assay Procedure (96-well black plate):

-

Prepare three sets of wells for each sample:

-

Total MAO Activity: Sample + Test Compound/DMSO.

-

MAO-B Activity: Sample + Clorgyline (to inhibit MAO-A) + Test Compound/DMSO.

-

Background Control: Sample + Clorgyline + Pargyline (to inhibit both).

-

-

Add 50 µL of the sample (containing enzyme) to the appropriate wells.

-

Add the selective inhibitors (Clorgyline, Pargyline) and the test compound dilutions. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Prepare a Master Mix containing the HRP, fluorescent probe, and substrate according to the kit's manual.

-

Initiate the reaction by adding 50 µL of the Master Mix to all wells.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence in kinetic mode (λex = ~530 nm / λem = ~585 nm) every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve).

-

Subtract the background control slope from all other readings.

-

The slope from the "MAO-B Activity" wells (containing Clorgyline) represents the specific activity of MAO-B.

-

Normalize the MAO-B activity rates, with the DMSO control set to 100%.

-

Plot the percent inhibition versus the log concentration of 6-methoxy-1H-indol-5-ol.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Summary of Potential Activities and Data Presentation

To effectively compare the potential activities of 6-methoxy-1H-indol-5-ol across these diverse targets, results should be collated in a clear, tabular format.

| Potential Target | Assay Type | Key Parameter | Hypothetical Result (Example) | Relevant Cell Line (for cellular assays) |

| BCR-ABL (T315I) | In Vitro Kinase Assay | IC50 | 0.5 µM | N/A |

| Cell Proliferation (MTT) | GI50 | 1.2 µM | K562-T315I | |

| Tubulin | In Vitro Polymerization | IC50 | 2.5 µM | N/A |

| Cell Proliferation (MTT) | GI50 | 5.0 µM | MCF-7, HeLa | |

| MAO-B | In Vitro Enzyme Assay | IC50 | 0.8 µM | N/A |

| MAO-A | In Vitro Enzyme Assay | IC50 | > 50 µM | N/A |

Conclusion and Future Directions

This guide outlines a hypothesis-driven strategy for elucidating the therapeutic potential of 6-methoxy-1H-indol-5-ol. Based on strong precedents from structurally related compounds, we have identified BCR-ABL (T315I), tubulin, and MAO-B as high-priority targets. The detailed, self-validating protocols provided herein offer a clear path for researchers to rigorously test these hypotheses.

Successful validation in these primary assays should be followed by a series of secondary investigations. For promising anticancer activity, this would include cell cycle analysis by flow cytometry to confirm G2/M arrest (for tubulin inhibitors) and Western blotting to confirm the downstream inhibition of BCR-ABL signaling (e.g., p-CrkL). For MAO-B inhibition, studies on selectivity versus the MAO-A isoform are critical, followed by evaluation in cell-based models of oxidative stress.

The exploration of 6-methoxy-1H-indol-5-ol represents a promising frontier in small molecule drug discovery. By systematically pursuing the potential targets outlined in this guide, the scientific community can efficiently determine the true therapeutic value of this intriguing indole derivative.

References

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of 5-(arenethynyl) hetero-monocyclic derivatives as potent inhibitors of BCR-ABL including the T315I gatekeeper mutant. (2011). PubMed. Retrieved from [Link]

-

What are Bcr-Abl T315I inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. (2016). PubMed. Retrieved from [Link]

-

Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). National Institutes of Health. Retrieved from [Link]

-

Anti-Proliferative Assay MTT results of three cancer cell lines treated... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). National Institutes of Health. Retrieved from [Link]

-

Full article: Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

5-Methoxy-1H-indol-6-ol. (n.d.). PubChem. Retrieved from [Link]

-

BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. (n.d.). ASH Publications. Retrieved from [Link]

-

Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. (n.d.). MDPI. Retrieved from [Link]

-

Chronic Myeloid Leukemia and the T315I BCR::ABL1 Mutation. (n.d.). MDPI. Retrieved from [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). MDPI. Retrieved from [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Retrieved from [Link]

-

ipsogen® BCR-ABL1 Mbcr Kit Handbook. (n.d.). QIAGEN. Retrieved from [Link]

-

Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (n.d.). PubMed. Retrieved from [Link]

-

480510: BCR-ABL1 Kinase Domain Mutation Analysis. (n.d.). Labcorp. Retrieved from [Link]

-

Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). PubMed. Retrieved from [Link]

-

Elabscience®Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). YouTube. Retrieved from [Link]

-

The ''Gatekeeper'' Mutation T315I in BCR/ABL Confers Additional Oncogenic Activities to Philadelphia Chromosome Positive Leukemia. (2019). ASH Publications. Retrieved from [Link]

-

New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (n.d.). MDPI. Retrieved from [Link]

-

Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. Retrieved from [Link]

-

I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition. (2023). Frontiers. Retrieved from [Link]

-

Representative examples of potent BCR-ABLT315I inhibitors bearing... (n.d.). ResearchGate. Retrieved from [Link]

-

Development of an on-chip in vitro BCR-ABL kinase radioassay. A,... (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022). ACS Publications. Retrieved from [Link]

-

Euphorbia bicolor Xylene Extract Induces Mitochondrial and Endoplasmic Reticulum Stress-Mediated Apoptotic Pathways in MDA-MB-231 and T47D Cells. (n.d.). MDPI. Retrieved from [Link]

-

Full article: Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. (2012). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912) | Abcam [abcam.com]

An In-Depth Technical Guide to the In Silico Modeling of 6-Methoxy-1H-indol-5-ol Receptor Binding

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1] Methoxy-substituted indoles, in particular, exhibit enhanced reactivity and diverse biological activities. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 6-methoxy-1H-indol-5-ol's interaction with its putative receptor targets. We will navigate the theoretical underpinnings and practical applications of computational techniques, including molecular docking and molecular dynamics simulations, to elucidate binding affinities and interaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics.[2]

Introduction: The Significance of 6-Methoxy-1H-indol-5-ol and the Power of In Silico Modeling

6-Methoxy-1H-indol-5-ol, a methoxy-activated indole, belongs to a class of compounds with significant therapeutic potential, including anticancer, anti-HIV, antibacterial, and antidepressant activities. The methoxy group can enhance the electronic properties of the indole nucleus, potentially influencing its binding affinity and selectivity for various receptors.[3] Understanding how this specific substitution pattern governs receptor binding is paramount for rational drug design.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze ligand-receptor interactions before embarking on extensive laboratory experiments.[2] By simulating these interactions at a molecular level, we can gain profound insights into binding modes, affinities, and the structural determinants of specificity.[2][4] This guide will provide a self-validating system of protocols, grounded in established scientific principles, to model the binding of 6-methoxy-1H-indol-5-ol.

Foundational Concepts in In Silico Receptor Binding Analysis

A successful in silico study is built upon a thorough understanding of the underlying computational methods. The two primary techniques we will focus on are molecular docking and molecular dynamics (MD) simulations.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It employs scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol).[6]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes.[7] These simulations are crucial for refining docking poses and obtaining more accurate estimations of binding free energy.[8]

The overarching workflow for our in silico analysis is depicted in the following diagram:

Caption: High-level workflow for in silico receptor binding analysis.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for each stage of the in silico modeling process. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.

Ligand Preparation: Characterizing 6-Methoxy-1H-indol-5-ol

The first step is to obtain and prepare the 3D structure of 6-methoxy-1H-indol-5-ol.

Protocol:

-

Obtain 2D Structure: Retrieve the 2D structure of 6-methoxy-1H-indol-5-ol from a chemical database such as PubChem (CID: 127089).[9]

-

Generate 3D Conformation: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D conformation from the 2D structure.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical to ensure the ligand geometry is realistic.

-

Assign Partial Charges: Assign partial charges to the atoms of the ligand. Gasteiger charges are a common and effective choice for this purpose.

-

Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Receptor Selection and Preparation

The choice of receptor is critical and should be based on existing pharmacological data or homology to known targets of similar ligands. Given the structural similarity of 6-methoxy-1H-indol-5-ol to serotonin, key monoamine receptors are logical starting points.

Potential Receptor Targets:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B): Due to the indole scaffold, these are primary candidates.[10]

-

Dopamine Receptors (e.g., D1, D2, D3): Cross-reactivity with dopamine receptors is common for indole-based ligands.[11][12]

-

Adrenergic Receptors (e.g., β1, β2, α2A): These receptors also interact with monoamine neurotransmitters and are plausible targets.[13][14]

Protocol for Receptor Preparation:

-

Obtain Crystal Structure: Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).[15] When available, choose a high-resolution structure with a co-crystallized ligand to help identify the binding site.

-

Pre-processing:

-

Remove water molecules and any non-essential co-factors or ions from the PDB file.[16]

-

Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

-

Repair any missing side chains or loops using tools like SWISS-MODEL or the "Repair" function in UCSF Chimera.

-

-

Assign Charges: Add Kollman charges to the protein atoms.

-

Define the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand or by using binding pocket prediction software (e.g., CASTp, SiteHound).

-

Generate Grid Box: Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will influence the docking results.[6]

-

Save in Appropriate Format: Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina.

Molecular Docking: Predicting the Binding Pose

Molecular docking will be performed to predict the binding pose and estimate the binding affinity of 6-methoxy-1H-indol-5-ol to the prepared receptors.

Protocol using AutoDock Vina:

-

Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the number of binding modes to generate.

-

Run Docking Simulation: Execute the docking simulation using the command line.[6]

-

Analyze Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.[6]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

MD simulations will be performed on the top-ranked docking poses to evaluate the stability of the ligand-receptor complex in a more realistic, dynamic environment.

Protocol using GROMACS:

-

System Preparation:

-

Combine the receptor and ligand PDB files into a single complex file.

-

Choose an appropriate force field (e.g., AMBER, CHARMM).

-

Place the complex in a simulation box and solvate it with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Perform a two-step equilibration process:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

-

-

Production MD Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

-

Caption: Workflow for Molecular Dynamics Simulation.

Data Interpretation and Validation

The results from the in silico modeling must be carefully analyzed and, whenever possible, validated against experimental data.

Binding Affinity and Interaction Analysis

The binding affinity data from molecular docking provides a preliminary ranking of the potential receptor targets. The MD simulations will provide a more refined understanding of the binding interactions.

Data Presentation:

The quantitative data should be summarized in a clear and concise table.

| Receptor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (from MD) |

| 5-HT1A | 7E2Y[17] | -8.5 | Asp116, Ser199, Phe361 |

| 5-HT2A | 6WHA | -9.2 | Asp155, Ser242, Trp336 |

| D2 | 6CM4[12] | -7.8 | Asp114, Ser193, Phe389 |

| β2-Adrenergic | 2RH1[18] | -7.1 | Asp113, Ser204, Phe290 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Validation of the In Silico Model

The trustworthiness of the in silico model is established through a process of self-validation.

Validation Protocol:

-

Redocking of Co-crystallized Ligand: As a primary validation step, the co-crystallized ligand (if present in the original PDB structure) should be extracted and re-docked into the receptor's binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å, which indicates a reliable docking protocol.

-

Comparison with Known Binders: Dock known agonists and antagonists of the target receptor and compare their docking scores with that of 6-methoxy-1H-indol-5-ol. The relative ranking of binding affinities should be consistent with experimental data.

-

Ensemble Docking: To account for receptor flexibility, perform docking against multiple conformations of the receptor, which can be generated from the MD simulation trajectory. This can provide a more accurate prediction of the binding mode.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-indol-6-ol. PubChem. Retrieved from [Link]

-

RCSB PDB. (2020). 7BU6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. Retrieved from [Link]

-

Gathiaka, S., et al. (2016). Calculation of binding free energies. Methods in Molecular Biology, 1414, 25-42. Retrieved from [Link]

-

RCSB PDB. (2021). 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

RCSB PDB. (2021). 7CMV: Dopamine Receptor D3R-Gi-PD128907 complex. Retrieved from [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Retrieved from [Link]

-

PDB-101. (n.d.). Molecule of the Month: Serotonin Receptor. Retrieved from [Link]

-

Frontiers. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem. Retrieved from [Link]

-

RCSB PDB. (2021). 7JOZ: Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. Retrieved from [Link]

-

ACS Publications. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Retrieved from [Link]

-

YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Retrieved from [Link]

-

RCSB PDB. (2022). 7EJ8: Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine. Retrieved from [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

AZoLifeSciences. (2023). Computational Methods in Drug Discovery: The Challenges to Face. Retrieved from [Link]

-

RCSB PDB. (2023). 8IRV: Dopamine Receptor D5R-Gs-Rotigotine complex. Retrieved from [Link]

-

Arkivoc. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

-

University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Calculation of Binding Free Energies. Retrieved from [Link]

-

Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Retrieved from [Link]

-

RCSB PDB. (2018). 6BE1: Cryo-EM structure of serotonin receptor. Retrieved from [Link]

-

Proteopedia. (2024). Adrenergic receptor. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. Retrieved from [Link]

-

YouTube. (2023). in silico assays & screening for drug binding. Retrieved from [Link]

-

RCSB PDB. (2020). 6VMS: Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

NCBI. (2020). 7BTS: Structure of human beta1 adrenergic receptor bound to epinephrine and nanobody 6B9. Retrieved from [Link]

-

PubMed Central. (2023). Structural studies of serotonin receptor family. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

-

ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. Retrieved from [Link]

-

PDBj. (n.d.). EMDB-33443: Serotonin 4 (5-HT4) receptor-Gs complex. Retrieved from [Link]

-

RCSB PDB. (2018). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Retrieved from [Link]

-

YouTube. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. Retrieved from [Link]

-

RCSB PDB. (2007). 2RH1: High resolution crystal structure of human B2-adrenergic G protein-coupled receptor. Retrieved from [Link]

-

RSC Publishing. (n.d.). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Retrieved from [Link]

-

Technology Networks. (2024). Key Challenges in Computational Drug Discovery and How to Overcome Them. Retrieved from [Link]

-

YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]

-

Oxford Academic. (n.d.). De novo protein ligand design including protein flexibility and conformational adaptation. Retrieved from [Link]

-

YouTube. (2021). Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. Retrieved from [Link]

-

PubMed Central. (n.d.). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]. Retrieved from [Link]

-

PubMed. (n.d.). Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors. Retrieved from [Link]

-

PubMed Central. (n.d.). RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. 5-Methoxy-1H-indol-6-ol | C9H9NO2 | CID 127089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PDB-101: Molecule of the Month: Serotonin Receptor [pdb101.rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Adrenergic receptor - Proteopedia, life in 3D [proteopedia.org]

- 15. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. drugtargetreview.com [drugtargetreview.com]

The 6-Methoxy-1H-indol-5-ol Scaffold: A Technical Guide to Derivatization and Therapeutic Applications

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered pyrrole ring, confers it with the properties of a privileged pharmacophore.[2] Within this extensive family, methoxy- and hydroxy-substituted indoles present a particularly compelling scaffold for drug discovery. The electron-donating nature of these substituents enhances the reactivity of the indole ring system and provides key handles for molecular interactions with biological targets. This guide focuses on the 6-methoxy-1H-indol-5-ol core, a strategically substituted scaffold poised for the development of novel therapeutics. While direct studies on this specific molecule are emerging, its structural motifs are present in derivatives with significant pharmacological potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating synthetic strategies, derivatization pathways, and the therapeutic promise of this versatile chemical scaffold in oncology, neuroprotection, and beyond.

The 6-Methoxy-1H-indol-5-ol Core: Structural and Chemical Profile

The 6-methoxy-1H-indol-5-ol molecule (CAS 2380-83-8) features a unique substitution pattern that dictates its chemical behavior and potential for biological activity.[3] The hydroxyl group at the 5-position and the methoxy group at the 6-position are critical features.

-

Electronic Properties: The methoxy group is a strong electron-donating group, which increases the electron density of the indole ring system, making it more susceptible to electrophilic substitution. This enhanced reactivity is a key advantage in the synthesis of diverse derivatives.

-

Hydrogen Bonding: The hydroxyl group and the indole N-H are potent hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups are hydrogen bond acceptors. These capabilities are crucial for forming specific, high-affinity interactions with protein targets such as enzymes and receptors.

-